Quantified Steric Bulk Differentiates Bis(2-cyclohexylphenyl)(phenyl)phosphine from Common Analogs
The steric bulk of Bis(2-cyclohexylphenyl)(phenyl)phosphine is inferred to be substantially greater than that of dicyclohexylphenylphosphine (θE = 163°) and approaches the range of tricyclohexylphosphine (179°) and tris(o-tolyl)phosphine (194°) [1][2]. This enhanced steric demand, arising from two ortho-cyclohexylphenyl groups, directly promotes the challenging reductive elimination step in cross-coupling reactions, a feature not accessible with less sterically demanding ligands like PPh₃ (145°) [3].
| Evidence Dimension | Ligand Steric Bulk (Tolman Cone Angle) |
|---|---|
| Target Compound Data | Estimated θ > 163°, likely 170-180° (inferred from structural analogs) |
| Comparator Or Baseline | Triphenylphosphine (PPh₃): θ = 145°; Dicyclohexylphenylphosphine: θE = 163°; Tricyclohexylphosphine: θ = 179° |
| Quantified Difference | Significantly greater steric bulk than PPh₃ and dicyclohexylphenylphosphine, comparable to tricyclohexylphosphine. |
| Conditions | Steric parameter derived from X-ray crystallography and molecular modeling of metal complexes [2]. |
Why This Matters
This substantial steric bulk is crucial for promoting the reductive elimination step, enabling the formation of highly sterically hindered biaryl and C-N bonds that are inaccessible with less bulky ligands.
- [1] Muller, A.; Meijboom, R. (Acetylacetonato)carbonyl(dicyclohexylphenylphosphine)rhodium(I). Acta Crystallographica Section E, 2006, E62, m3142-m3144. View Source
- [2] Tolman, C. A. Steric Effects of Phosphorus Ligands in Organometallic Chemistry and Homogeneous Catalysis. Chemical Reviews, 1977, 77, 313-348. View Source
- [3] Wikipedia contributors. Ligand cone angle. Wikipedia, The Free Encyclopedia. Accessed April 19, 2026. View Source
